3-Acetyl-5-(2-methoxyethoxy)benzonitrile
Description
3-Acetyl-5-(2-methoxyethoxy)benzonitrile is a benzonitrile derivative characterized by an acetyl group at the 3-position and a 2-methoxyethoxy substituent at the 5-position of the aromatic ring. The acetyl group introduces electron-withdrawing properties, while the 2-methoxyethoxy side chain enhances solubility and influences steric interactions. This compound is structurally tailored for applications in medicinal chemistry and materials science, particularly in the design of thermally activated delayed fluorescence (TADF) emitters and enzyme inhibitors .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-acetyl-5-(2-methoxyethoxy)benzonitrile |
InChI |
InChI=1S/C12H13NO3/c1-9(14)11-5-10(8-13)6-12(7-11)16-4-3-15-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
ITMUIADEHAABGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)OCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Electronic and Physicochemical Properties
Table 1: Substituent Comparison of Benzonitrile Derivatives
Key Insights :
- Electron-Withdrawing Groups: The acetyl group in the target compound enhances electron-withdrawing capacity compared to DHPZ-2BN’s benzonitrile-phenazine system, which relies on donor-acceptor interactions for TADF but suffers from low external quantum efficiency (EQE) .
- Solubility : The 2-methoxyethoxy group improves solubility over analogs like 3-(2-ethoxyethoxy)benzonitrile, which is critical for pharmaceutical formulations .
- Biological Activity : The acetyl and methoxyethoxy substituents may confer distinct pharmacokinetic profiles compared to antimalarial derivatives such as 3-acetyl-5-bromo-2-hydroxybenzonitrile, where bromo and hydroxy groups influence target binding .
Key Insights :
- Enzyme Inhibition : Compared to SARS-CoV-2 Mpro inhibitors (e.g., compound 5), the target’s substituents could modulate interactions with catalytic residues, though its activity remains uncharacterized .
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